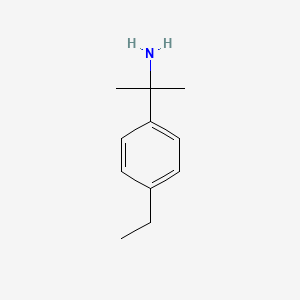
2-(4-Ethylphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Ethylphenyl)propan-2-amine” is an organic compound with the molecular formula C11H17N . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8H,4,12H2,1-3H3 . This indicates that the compound has a central carbon atom connected to an ethyl group, a phenyl group, and an amine group .Mecanismo De Acción
The mechanism of action of 4-E2 is not fully understood. However, it is believed to act as a positive allosteric modulator of the neurotransmitter dopamine. This means that 4-E2 binds to a specific site on the dopamine receptor and increases its activity. This increased activity leads to an increase in dopamine levels in the brain, which can have a variety of effects, including increased alertness, improved focus, and improved mood.
Biochemical and Physiological Effects
4-E2 has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that 4-E2 can increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and increased alertness. 4-E2 has also been shown to increase the levels of norepinephrine, a neurotransmitter involved in the regulation of attention and arousal. In addition, 4-E2 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-E2 in laboratory experiments include its low cost, relative stability, and ease of synthesis. In addition, 4-E2 can be used in a variety of experiments, including those involving the synthesis of drugs and compounds, the study of biochemical pathways, and the modulation of neurotransmitter activity. However, there are some limitations to using 4-E2 in laboratory experiments, including its potential toxicity and the fact that its effects can vary depending on the dose and route of administration.
Direcciones Futuras
The potential applications of 4-E2 are numerous, and there are many possible future directions for research. Some possible future directions include further study of its mechanism of action, its potential therapeutic applications in the treatment of various disorders, and its potential use as a drug or supplement. Additionally, further research could be conducted on its potential interactions with other drugs and its potential toxicity. Finally, further research could be conducted on its potential effects on the brain and behavior, as well as its potential role in the regulation of various biochemical pathways.
Métodos De Síntesis
4-E2 can be synthesized by a variety of methods, including reductive amination, alkylation, and condensation reactions. In reductive amination, 4-E2 is produced by the reaction of an amine and an aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride. In alkylation, 4-E2 is produced by the reaction of an alkyl halide with an amine. In condensation reactions, 4-E2 is produced by the reaction of an amine and an aldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
4-E2 has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-E2 has been used as an intermediate in the synthesis of various drugs and compounds. In biochemistry, 4-E2 has been studied for its potential role in the regulation of various biochemical pathways. In pharmacology, 4-E2 has been studied for its ability to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-ethylphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSRELQIARJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)
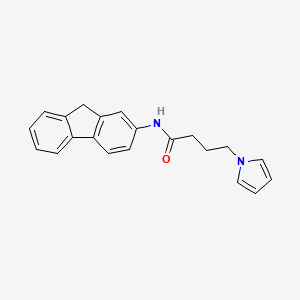
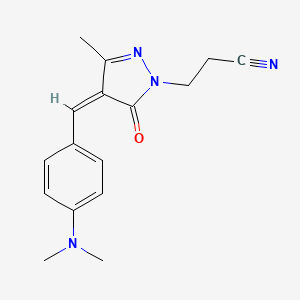
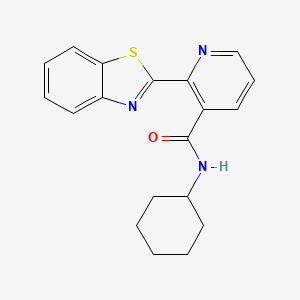
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
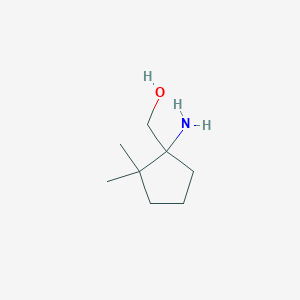
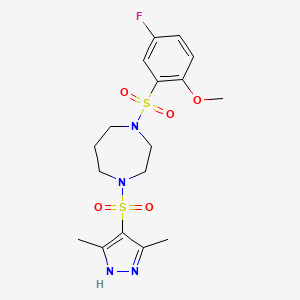
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)


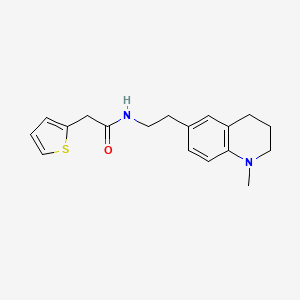
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)
![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)